![molecular formula C10H7ClO2 B1517393 2-Chloro-6-(prop-2-yn-1-yloxy)benzaldehyde CAS No. 1092306-71-2](/img/structure/B1517393.png)
2-Chloro-6-(prop-2-yn-1-yloxy)benzaldehyde
Overview
Description
2-Chloro-6-(prop-2-yn-1-yloxy)benzaldehyde is a chemical compound with the molecular formula C10H7ClO2 . It has a molecular weight of 194.62 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of 2-(prop-2-yn-1-yloxy) benzaldehyde, a similar compound, has been achieved using three different aqueous micellar media . The targeted product ether is completely immiscible in water, but in combination with interface active surfactants, it has been possible to produce the hydrophobic organic compound in water .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H7ClO2/c1-2-6-13-10-5-3-4-9 (11)8 (10)7-12/h1,3-5,7H,6H2 .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 194.61 g/mol .Scientific Research Applications
1. Use in Synthesizing Derivatives with Biological Activities
2-Chloro-6-(prop-2-yn-1-yloxy)benzaldehyde and its derivatives have been synthesized for various biological applications. For instance, derivatives like 5-bromo-2-(prop-2-yn-1-yloxy)benzaldehyde have shown high antioxidant capacity and good antibacterial activity against Bacillus subtilis. Additionally, these compounds have exhibited significant antifungal activity and cytotoxic activity against breast adenocarcinoma cell lines, highlighting their potential in antimicrobial and anticancer research (Konuş et al., 2019).
2. Role in Catalyzed Reactions
This compound has been used in various catalyzed reactions. For example, it's involved in the CuI-catalyzed intramolecular oxa-DielsAlder reaction, yielding pyranones with remarkable chemoselectivity. This reaction is significant for synthesizing heterocyclic compounds, which are valuable in pharmaceutical and chemical industries (Khoshkholgh et al., 2012).
3. Synthesis of Novel Compounds
This compound is instrumental in synthesizing novel compounds. For instance, fluorescent 1,4-dihydropyridine-linked bis-triazoles synthesized using this compound have shown promising results in anticancer evaluation, particularly against breast carcinoma cell lines. These compounds also possess the potential for tumor cell imaging due to their fluorescent nature (Kumar et al., 2018).
4. Application in Stereoselective Synthesis
It plays a crucial role in stereoselective synthesis. A notable example is its use in the three-component reaction involving cyclopentane-1,3-dione and substituted benzaldehydes, leading to the stereoselective formation of trans-1-aryl-2-{[prop-2-(yn)enyloxy]-methyl}spiro[2,4]hepta-4,7-diones. Such stereoselective syntheses are essential for developing chiral compounds used in various pharmaceutical applications (Talybov, 2018).
properties
IUPAC Name |
2-chloro-6-prop-2-ynoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO2/c1-2-6-13-10-5-3-4-9(11)8(10)7-12/h1,3-5,7H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQVVHUQSDXSFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C(=CC=C1)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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